N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
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Overview
Description
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a chemical compound with a complex structure that includes a tetrahydroquinoline core and a furamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The isobutyryl group is then introduced through an acylation reaction using isobutyryl chloride and a base such as pyridine. Finally, the furamide group is attached through a coupling reaction with 2-furoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or furan ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation.
Comparison with Similar Compounds
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide
These compounds share a similar tetrahydroquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)18(22)20-9-3-5-13-7-8-14(11-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRRVGUKQMJSEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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